N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the enone intermediate: This involves the reaction of furan-2-carbaldehyde with an appropriate ketone under basic conditions to form the enone.
Michael addition: The enone intermediate undergoes a Michael addition with piperidine to form the corresponding adduct.
Amidation: The final step involves the reaction of the adduct with 4-methylbenzoyl chloride in the presence of a base to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The enone moiety can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The furan and piperidine rings allow it to bind to enzymes or receptors, modulating their activity. The benzamide moiety can interact with proteins, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(furan-2-yl)-3-oxo-3-(morpholin-1-yl)prop-1-en-2-yl]-4-methylbenzamide
- N-[(1E)-1-(furan-2-yl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide
Uniqueness
N-[(1E)-1-(furan-2-yl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, differentiates it from similar compounds and influences its interaction with biological targets.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C20H22N2O3/c1-15-7-9-16(10-8-15)19(23)21-18(14-17-6-5-13-25-17)20(24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3,(H,21,23)/b18-14+ |
InChI Key |
SPDSHJYEPLYGQT-NBVRZTHBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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